ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H39N3O7S2 and its molecular weight is 581.74. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216419-32-7) is a complex organic compound exhibiting potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C27H40ClN3O7S2 |
Molecular Weight | 618.2 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves several steps typically including the formation of the thieno[2,3-c]pyridine ring and subsequent functionalization with sulfamoyl and benzamido groups. The detailed synthetic route is often proprietary but generally follows established protocols in organic synthesis.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In one study, related compounds were screened against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that these compounds possess notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .
The proposed mechanism of action for compounds similar to this compound involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. This mechanism is critical for the development of new antibiotics targeting resistant strains.
Case Studies
- Antibacterial Efficacy : A study published in Molecules examined a series of sulfamoyl-containing compounds and their effectiveness against a panel of bacterial strains. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Activity : Another research effort explored the antifungal properties of related compounds against Candida albicans and Aspergillus species. The findings indicated that these compounds could inhibit fungal growth effectively at low concentrations .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O7S2/c1-8-37-25(32)21-20-17-26(2,3)29-27(4,5)22(20)38-24(21)28-23(31)18-9-11-19(12-10-18)39(33,34)30(13-15-35-6)14-16-36-7/h9-12,29H,8,13-17H2,1-7H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRFQMFJGRSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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